molecular formula C9H6ClN5 B11888341 2,4-Diamino-5-chloroquinazoline-6-carbonitrile CAS No. 18917-75-4

2,4-Diamino-5-chloroquinazoline-6-carbonitrile

Cat. No.: B11888341
CAS No.: 18917-75-4
M. Wt: 219.63 g/mol
InChI Key: NWZLURIMHYEUSU-UHFFFAOYSA-N
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Description

2,4-Diamino-5-chloroquinazoline-6-carbonitrile is a chemical compound with the molecular formula C9H6ClN5. It is known for its unique structure, which includes a quinazoline core substituted with amino, chloro, and nitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-chloroquinazoline-6-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2,4-diamino-5-chlorobenzonitrile with formamide or other suitable reagents. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-chloroquinazoline-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Diamino-5-chloroquinazoline-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-chloroquinazoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5-chloroquinazoline-6-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

18917-75-4

Molecular Formula

C9H6ClN5

Molecular Weight

219.63 g/mol

IUPAC Name

2,4-diamino-5-chloroquinazoline-6-carbonitrile

InChI

InChI=1S/C9H6ClN5/c10-7-4(3-11)1-2-5-6(7)8(12)15-9(13)14-5/h1-2H,(H4,12,13,14,15)

InChI Key

NWZLURIMHYEUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C#N)Cl)C(=NC(=N2)N)N

Origin of Product

United States

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